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molecular formula C9H12O4 B8456152 5,6-Dihydroxyhexahydro-4,7-methano-2-benzofuran-1(3H)-one CAS No. 437754-44-4

5,6-Dihydroxyhexahydro-4,7-methano-2-benzofuran-1(3H)-one

Cat. No. B8456152
M. Wt: 184.19 g/mol
InChI Key: INSPFFCMFKEJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07105268B2

Procedure details

Initially, 21.7 g (120 mmol) of 4-oxatricyclo[5.2.1.02, 6]dec-8-en-3-one [Compound (A)] was placed in a 1-L reactor equipped with a stirrer, a thermometer, a cooling tube, and a dropping funnel, was dissolved in 318 g of ethanol and was cooled to −40° C. in a Dewar bath. Separately, 19.0 g (120 mmol) of potassium permanganate (KMnO4) and 14.4 g (120 mmol) of magnesium sulfate (MgSO4) were dissolved in water heated at 60° C., and the resulting solution was added dropwise into the reactor. After the completion of the addition, the reactor was taken out from the Dewar bath, the mixture was left stand to room temperature and was aged over night. After the completion of the reaction, the reaction mixture was filtrated, the filtrate was concentrated, the concentrate was filtrated again to remove insoluble matters, and the filtrate was extracted with ethyl acetate (n=5, s/f=2/1). The ethyl acetate layer was concentrated, the deposited solid matter was washed with toluene, was filtrated, was dried and thereby yielded the title compound [Compound (E)] in a yield of 41%.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
14.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
318 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C12[CH2:10][CH:7]([CH:8]=C1)[CH:6]1[CH:2]2[C:3](=[O:11])[O:4][CH2:5]1.[Mn]([O-])(=O)(=O)=O.[K+].S([O-])([O-])(=O)=[O:19].[Mg+2].[CH2:24]([OH:26])[CH3:25]>O>[OH:26][CH:24]1[CH:8]([OH:19])[CH:7]2[CH2:10][CH:25]1[CH:2]1[CH:6]2[CH2:5][O:4][C:3]1=[O:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
21.7 g
Type
reactant
Smiles
C12C3C(OCC3C(C=C1)C2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C3C(OCC3C(C=C1)C2)=O
Step Two
Name
Quantity
19 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
14.4 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
318 g
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° C.
ADDITION
Type
ADDITION
Details
the resulting solution was added dropwise into the reactor
ADDITION
Type
ADDITION
Details
After the completion of the addition
WAIT
Type
WAIT
Details
the mixture was left stand to room temperature
WAIT
Type
WAIT
Details
was aged over night
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
FILTRATION
Type
FILTRATION
Details
the concentrate was filtrated again
CUSTOM
Type
CUSTOM
Details
to remove insoluble matters
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate (n=5, s/f=2/1)
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate layer was concentrated
WASH
Type
WASH
Details
the deposited solid matter was washed with toluene
FILTRATION
Type
FILTRATION
Details
was filtrated
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Name
Type
product
Smiles
OC1C2C3C(OCC3C(C1O)C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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